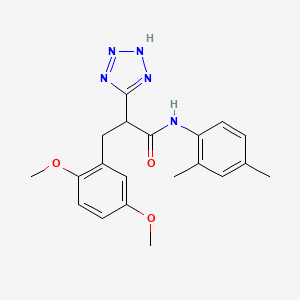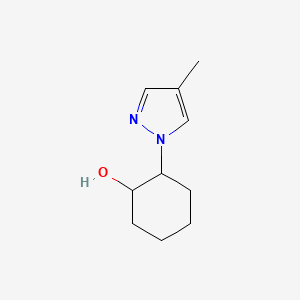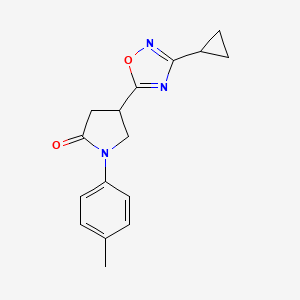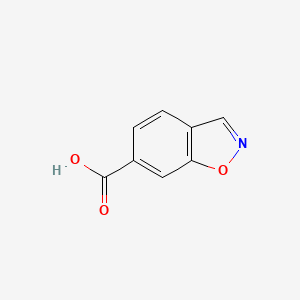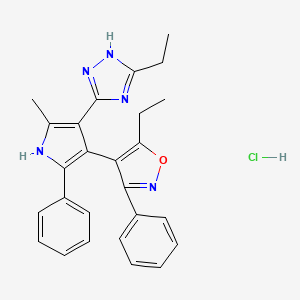
5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride is a useful research compound. Its molecular formula is C26H26ClN5O and its molecular weight is 459.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
The synthesis of new substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and their use as ligands in palladium(II) complexes have been explored. These complexes demonstrated high turnover numbers in catalyzing C-C cross-coupling reactions under green chemistry conditions, highlighting their potential in organic synthesis and catalysis (Bumagin et al., 2018).
Antimicrobial Activity
Research into novel pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of biological activities. Such studies are vital for developing new therapeutic agents (Rahmouni et al., 2016).
Antifungal and Antibacterial Properties
A series of new pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).
Tautomerism Studies
Investigations into the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones, contribute to a deeper understanding of their chemical behavior and properties, which is crucial for their application in various scientific fields (Boulton & Katritzky, 1961).
Antimicrobial and Antifungal Agents
The synthesis of 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their evaluation for in vitro activities against certain strains of bacteria and fungi highlight the potential of these compounds in developing new antimicrobial therapies (Reddy et al., 2010).
Propriétés
IUPAC Name |
5-ethyl-4-[4-(5-ethyl-1H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl]-3-phenyl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O.ClH/c1-4-19-22(25(31-32-19)18-14-10-7-11-15-18)23-21(26-28-20(5-2)29-30-26)16(3)27-24(23)17-12-8-6-9-13-17;/h6-15,27H,4-5H2,1-3H3,(H,28,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUYVBJTLSOQGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C3=C(NC(=C3C4=NNC(=N4)CC)C)C5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)
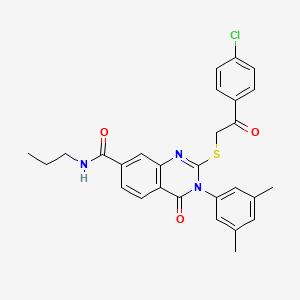
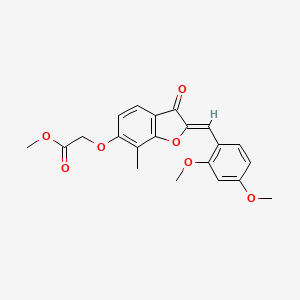
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)
![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)
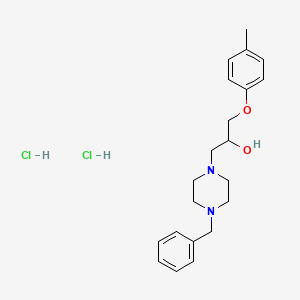
![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)
